molecular formula C18H29N3O3S B2858958 2-ethyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide CAS No. 897611-62-0

2-ethyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide

Cat. No. B2858958
CAS RN: 897611-62-0
M. Wt: 367.51
InChI Key: FNZIFKNAXVPMSD-UHFFFAOYSA-N
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Description

Compounds with a structure similar to “2-ethyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide” often belong to a class of chemicals known as arylpiperazines . Arylpiperazines are commonly used in the synthesis of pharmaceuticals, particularly those used to treat neurological disorders .


Molecular Structure Analysis

Arylpiperazines typically consist of a piperazine ring attached to an aromatic ring . The exact structure of “2-ethyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide” would depend on the specific locations of the ethyl, sulfonyl, and butanamide groups.


Chemical Reactions Analysis

Arylpiperazines can undergo a variety of chemical reactions, depending on the specific substituents present on the molecule . Without more specific information about “2-ethyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide”, it’s difficult to predict its reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-ethyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide” would depend on its specific structure. Arylpiperazines generally have moderate to high solubility in organic solvents .

Scientific Research Applications

Acetylcholinesterase Inhibitors

This compound has been used in the design and synthesis of acetylcholinesterase inhibitors (AChEIs), which are important in the treatment of Alzheimer’s disease (AD) . A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized and evaluated for their bioactivities . Among them, some compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .

Selective AChE Inhibitor

The compound has been found to be a selective AChE inhibitor . For instance, compound 6g exhibited potent inhibitory activity against AChE with IC 50 of 0.90 μM, and poor inhibitory activity against butyrylcholinesterase (BuChE) with IC 50 of 7.53 μM . This indicates that compound 6g could be considered as a lead compound for the development of AD drugs .

Butyrylcholinesterase Inhibitors

The synthesized compounds also exhibited a certain ability to inhibit BuChE . Several compounds inhibited BuChE with IC 50 value less than 5 μM .

Adenosine A2A Receptor Inverse Agonists

The compound has been used in the synthesis of adenosine A2A receptor inverse agonists . These are important in the treatment of neurodegenerative disorders, such as Parkinson and Alzheimer diseases . The 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine 11 exhibited the highest A2A AR binding affinity (Ki = 8.62 nM) as well as inverse agonist potency (IC50 = 7.42 nM) .

Drug-likeness Profiles

Bioinformatics prediction using the web tool SwissADME revealed that some derivatives of the compound possessed good drug-likeness profiles . This is important in the early stages of drug discovery to predict whether a chemical compound has properties that would make it a likely orally active drug in humans .

Mechanism of Action

Many arylpiperazine derivatives are biologically active and can interact with various receptors in the body . For example, some arylpiperazines are known to interact with dopamine and serotonin receptors .

Future Directions

Arylpiperazines are a focus of ongoing research, particularly in the field of medicinal chemistry . Future research may lead to the development of new drugs based on the arylpiperazine scaffold .

properties

IUPAC Name

2-ethyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3S/c1-3-16(4-2)18(22)19-10-15-25(23,24)21-13-11-20(12-14-21)17-8-6-5-7-9-17/h5-9,16H,3-4,10-15H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZIFKNAXVPMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide

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